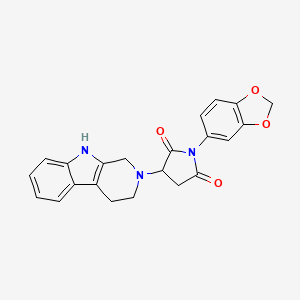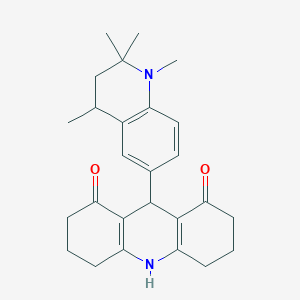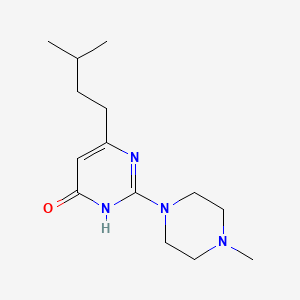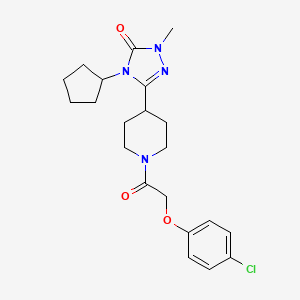![molecular formula C23H24N4O8S B14962699 5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14962699.png)
5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves multiple steps. One common approach includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate can then undergo further reactions, such as sulfonation and amination, to introduce the sulfamoyl and amido groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The compound may also interact with other cellular pathways, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-(2,4-Dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- ®-2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodioxole moiety, sulfamoyl group, and pyrazole ring contribute to its distinct properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H24N4O8S |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
5-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-(2-methylpropanoylamino)phenoxy]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H24N4O8S/c1-13(2)22(28)25-15-5-7-18(35-21-10-16(23(29)30)26-27(21)3)20(9-15)36(31,32)24-11-14-4-6-17-19(8-14)34-12-33-17/h4-10,13,24H,11-12H2,1-3H3,(H,25,28)(H,29,30) |
InChI-Schlüssel |
MIHPMXRVEXFYTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OC2=CC(=NN2C)C(=O)O)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B14962622.png)
methanone](/img/structure/B14962630.png)
![8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14962636.png)
![N-(2-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14962641.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
![Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate](/img/structure/B14962647.png)

![7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962666.png)

![8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962674.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14962710.png)

